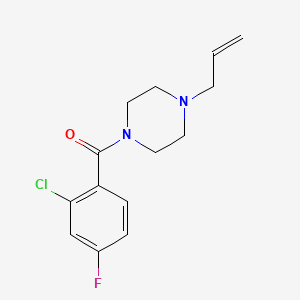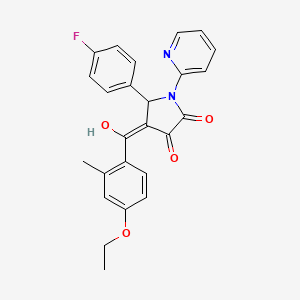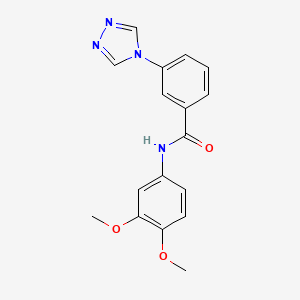![molecular formula C21H24N2O3 B5359979 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5359979.png)
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as JP-8-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-8-039 belongs to the class of quinoxalinone derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mechanism of Action
The exact mechanism of action of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, Zhang et al. (2019) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. Li et al. (2020) also reported that this compound inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway in human glioma cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce cell apoptosis. In addition, the compound has been reported to exhibit antioxidant and neuroprotective effects in various models.
Advantages and Limitations for Lab Experiments
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a suitable candidate for in vitro studies. This compound is also stable in various solvents and can be easily synthesized in high yield and purity. However, the compound has several limitations for lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical translation.
Future Directions
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several potential future directions for research. First, further studies are needed to elucidate the exact mechanism of action of the compound. Second, the efficacy and safety of this compound need to be evaluated in animal models and clinical trials. Third, the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections, need to be explored. Fourth, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in vivo. Fifth, the synthesis of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Overall, this compound has significant potential for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethyl 2-aminomethyl-3-oxobutanoate in the presence of triethylamine and N,N-dimethylformamide (DMF) as a solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve a high yield of this compound with high purity.
Scientific Research Applications
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit potent anti-inflammatory and antitumor effects in various in vitro and in vivo models. In a study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound was also found to suppress the growth of human lung cancer cells in a dose-dependent manner. In another study by Li et al. (2020), this compound was shown to inhibit the proliferation and migration of human glioma cells and induce cell apoptosis.
properties
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)16-10-9-14(3)11-19(16)26-15(4)21(25)23-12-20(24)22-17-7-5-6-8-18(17)23/h5-11,13,15H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXICDSHISLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine](/img/structure/B5359897.png)
![6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5359910.png)
![(1R*,2R*,6S*,7S*)-4-[(2'-methoxy-3-biphenylyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359912.png)

![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)nicotinamide](/img/structure/B5359926.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5359937.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperidine](/img/structure/B5359941.png)

![ethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359958.png)

![ethyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5359969.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5359998.png)